5-Azacytosine Dipentose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Azacytosine Dipentose is a derivative of 5-Azacytidine, a compound known for its potent growth inhibitory and cytotoxic properties. It acts as a demethylating agent by inhibiting DNA methyltransferase, making it a significant compound in the field of epigenetics and cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-Azacytosine involves reacting formic acid with dicyandiamide at 50-60°C, followed by the addition of acetic anhydride and ethanol. The reaction is carried out under reflux conditions to obtain a crude product, which is then purified to achieve high purity .
Industrial Production Methods
The industrial production of 5-Azacytosine Dipentose follows similar synthetic routes but is optimized for large-scale production. The process ensures high purity and minimal impurities, making it suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
5-Azacytosine Dipentose undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which retain the core structure but exhibit different functional properties .
Scientific Research Applications
5-Azacytosine Dipentose has a wide range of applications in scientific research:
Mechanism of Action
5-Azacytosine Dipentose exerts its effects primarily by inhibiting DNA methyltransferase, leading to hypomethylation of DNA. This results in the reactivation of tumor suppressor genes and the induction of cytotoxicity in rapidly proliferating cells. The compound incorporates into DNA and RNA, disrupting their normal function and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
5-Azacytidine: A closely related compound with similar demethylating properties.
5-Fluorocytosine: Another nucleoside analogue with antineoplastic activity.
5-Chlorocytosine: Exhibits similar inhibitory effects on DNA methyltransferase.
Uniqueness
5-Azacytosine Dipentose is unique due to its dual pentose structure, which enhances its stability and efficacy as a demethylating agent. This structural feature distinguishes it from other similar compounds and contributes to its potent biological activity .
Properties
Molecular Formula |
C13H20N4O9 |
---|---|
Molecular Weight |
376.32 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-[[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]amino]-1,3,5-triazin-2-one |
InChI |
InChI=1S/C13H20N4O9/c18-1-4-6(20)8(22)10(25-4)15-12-14-3-17(13(24)16-12)11-9(23)7(21)5(2-19)26-11/h3-11,18-23H,1-2H2,(H,15,16,24)/t4-,5-,6-,7-,8-,9-,10-,11-/m1/s1 |
InChI Key |
PMPQEZLXFDRWCO-NQWGPCKQSA-N |
Isomeric SMILES |
C1=NC(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Canonical SMILES |
C1=NC(=NC(=O)N1C2C(C(C(O2)CO)O)O)NC3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.